molecular formula C24H28N2O3S B2979591 (4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1030095-25-0

(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2979591
CAS No.: 1030095-25-0
M. Wt: 424.56
InChI Key: VDSSGLIKKIAOKP-UHFFFAOYSA-N
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Description

The compound (4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[b][1,4]thiazine core: This can be achieved through a cyclization reaction involving a suitable thiol and an aromatic amine under acidic conditions.

    Introduction of the isopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst.

    Attachment of the piperidinyl group: This can be done through a nucleophilic substitution reaction where the piperidine ring is introduced to the benzo[b][1,4]thiazine core.

    Final oxidation step: The thiazine sulfur is oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazine sulfur can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activities due to its structural similarity to known bioactive molecules. It could be investigated for potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone: Lacks the piperidinyl group, which may affect its pharmacological properties.

    (4-(4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone: Similar structure but with a different substituent on the aromatic ring.

Uniqueness

The presence of both the isopropylphenyl and piperidinyl groups in (4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone makes it unique compared to its analogs. These groups can influence the compound’s physical and chemical properties, as well as its biological activity.

Properties

IUPAC Name

[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-17(2)19-8-10-20(11-9-19)26-16-23(24(27)25-14-12-18(3)13-15-25)30(28,29)22-7-5-4-6-21(22)26/h4-11,16-18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSSGLIKKIAOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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